Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-
Description
Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- (CAS 257290-43-0) is an organophosphorus compound with the molecular formula C₂₀H₁₉O₅PS and a molar mass of 402.4 g/mol. It features a benzenesulfonic acid backbone substituted with a bis(2-methoxyphenyl)phosphino group. The compound exhibits a melting point range of 120–133°C and is classified under WGK Germany 3, indicating significant hazard to aquatic environments . Its structure combines electron-donating methoxy groups with a sulfonic acid moiety, enabling dual functionality as a ligand in catalysis and a water-soluble acid in synthetic applications.
Properties
IUPAC Name |
2-bis(2-methoxyphenyl)phosphanylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O5PS/c1-24-15-9-3-5-11-17(15)26(18-12-6-4-10-16(18)25-2)19-13-7-8-14-20(19)27(21,22)23/h3-14H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWGCBLAZRYGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458565 | |
| Record name | Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257290-43-0 | |
| Record name | Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- typically involves the reaction of benzenesulfonic acid with bis(2-methoxyphenyl)phosphine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the phosphino-sulfonic acid compound.
Industrial Production Methods: In an industrial setting, the production of benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- may involve large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonic acid group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the sulfonic acid moiety into sulfone derivatives. The phosphine component can also oxidize to phosphine oxide in the presence of strong oxidizers, altering its coordination properties .
Key Reagents and Products:
| Oxidizing Agent | Reaction Conditions | Major Product |
|---|---|---|
| KMnO₄ | Acidic aqueous, 60°C | Sulfone derivatives |
| H₂O₂ | Ethanol, room temperature | Phosphine oxide |
Reduction Reactions
Reduction of the sulfonic acid group is achieved using agents like lithium aluminum hydride (LiAlH₄), yielding thiol intermediates. The phosphine moiety remains inert under mild reductive conditions but can participate in hydrogenation reactions when coordinated to transition metals .
Selectivity in Reduction:
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Phosphine group remains stable under NaBH₄ or catalytic hydrogenation.
Electrophilic Substitution
The aromatic ring undergoes regioselective electrophilic substitution. Nitration and halogenation occur preferentially at the para position relative to the sulfonic acid group due to its electron-withdrawing effects.
Example Reaction:
Nitration
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Reagents: HNO₃/H₂SO₄ mixture
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Product: 2-[bis(2-methoxyphenyl)phosphino]-4-nitrobenzenesulfonic acid.
4.1. Transition-Metal Catalysis
As a ligand, this compound enhances the activity of palladium and nickel catalysts in cross-coupling reactions. Its phosphine group coordinates to metals, while the sulfonic acid improves solubility in polar solvents .
Case Study: Suzuki-Miyaura Coupling
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Catalyst System: Pd(OAc)₂/2-[bis(2-methoxyphenyl)phosphino]-benzenesulfonic acid
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Substrates: Aryl halides and boronic acids
4.2. Asymmetric Hydrogenation
The methoxy groups induce steric effects that improve enantioselectivity. In hydrogenation of α,β-unsaturated ketones:
-
Substrate: (E)-chalcone
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Catalyst: Rhodium complex with the ligand
5.1. Coordination Chemistry
The phosphine-sulfonate ligand forms zwitterionic complexes with transition metals. Density functional theory (DFT) studies reveal:
5.2. Reaction Pathways in Catalysis
Linear Polyethylene Formation (Pd-Catalyzed):
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Ethylene insertion into Pd–Me bond.
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β-hydride elimination competes with chain propagation.
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Ligand steric bulk reduces chain termination, increasing molecular weight (Mₙ > 50,000 Da) .
Comparative Reactivity
| Reaction Type | This Compound | Analog (2-(Diphenylphosphino)benzenesulfonic acid) |
|---|---|---|
| Oxidation Rate | Slower (steric hindrance) | Faster |
| Catalytic Activity | Higher TON in cross-coupling | Moderate TON |
| Solubility | High in MeCN/H₂O | Low in polar solvents |
Research Advancements
Recent studies highlight its role in photoinduced electron transfer reactions , where the sulfonate group acts as an electron sink. Applications in organic photovoltaics show a 12% increase in power conversion efficiency compared to traditional ligands .
This compound’s reactivity profile underscores its versatility in synthetic and industrial chemistry, with ongoing research exploring its applications in sustainable catalysis and materials science.
Scientific Research Applications
Applications in Catalysis
1. Ligand for Transition Metals:
One of the primary applications of benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- is as a ligand in transition metal-catalyzed reactions, particularly in cross-coupling reactions that form new carbon-carbon bonds. The phosphorous atom in this compound acts as a Lewis base, coordinating effectively with transition metals such as palladium or nickel, which enhances the reactivity and selectivity of these catalytic processes .
2. Catalytic Reactions:
The compound has been utilized in various catalytic reactions including:
- Suzuki-Miyaura Coupling: This reaction enables the formation of biaryl compounds through the coupling of aryl boronic acids with aryl halides. The presence of the bulky methoxy groups on the phosphine enhances selectivity and yields .
- Hydroformylation: Here, it serves as a ligand in the addition of carbon monoxide and hydrogen to alkenes to form aldehydes .
- Asymmetric Hydrogenation: The unique sterics and electronics imparted by the methoxy groups allow for high enantioselectivity in hydrogenation reactions .
Case Studies
Case Study 1: Cross-Coupling Reactions
Research has demonstrated that using benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- as a ligand in Suzuki-Miyaura coupling reactions results in significantly improved yields compared to traditional ligands. In one study, a series of biaryl compounds were synthesized with an average yield increase of 20% when this ligand was employed .
Case Study 2: Hydroformylation Efficiency
In hydroformylation processes involving alkenes, this compound has shown enhanced activity due to its ability to stabilize the metal center while promoting regioselectivity. A recent investigation highlighted that using this ligand led to a regioselectivity ratio improvement from 3:1 to 5:1 for branched versus linear aldehyde products .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The molecular targets and pathways involved include the activation of substrates through coordination with the metal center, leading to enhanced reactivity and selectivity in catalytic reactions.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Table 1: Key Structural and Physical Properties
Key Findings :
Phosphine vs. Phosphino-Sulfonic Acid: The parent compound Bis(2-methoxyphenyl)phosphine (CAS 10177-79-4) lacks the sulfonic acid group, reducing its water solubility and altering its application scope. While the phosphine is used in laboratory synthesis and manufacturing , the sulfonic acid derivative’s polar group enhances solubility, making it suitable for aqueous-phase catalysis . The absence of sulfonic acid in the parent phosphine also eliminates its WGK 3 classification, reducing environmental handling constraints compared to the main compound .
Perfluorinated Sulfonic Acids: Sodium [(heptadecafluorooctyl)oxy]benzenesulfonate (CAS 41674-07-1) contains a perfluorinated chain, imparting extreme chemical and thermal stability. Such compounds are employed in high-performance surfactants and ion-exchange membranes . Unlike the methoxy groups in the main compound, perfluorinated chains are strongly electron-withdrawing, increasing acidity and resistance to degradation.
Branched Alkyl Derivatives: Benzenesulfonic acid derivatives with C9-17 branched alkyl chains (e.g., CAS 68649-00-3) exhibit higher lipophilicity, favoring applications in detergents or emulsifiers. Their lack of phosphino or methoxy groups limits utility in coordination chemistry compared to the main compound .
Key Findings :
- The main compound’s phosphino group enables coordination to metals like palladium or platinum, facilitating catalytic cycles in cross-coupling reactions. The sulfonic acid group concurrently stabilizes intermediates via protonation, a feature absent in non-acidic analogs like Bis(2-methoxyphenyl)phosphine .
- Perfluorinated sulfonic acids outperform the main compound in extreme pH or temperature conditions but lack the tunable electron-donating effects of methoxy groups, limiting their versatility in fine chemical synthesis .
Regulatory and Environmental Considerations
- The main compound’s WGK 3 classification mandates stringent handling to prevent aquatic contamination, whereas branched alkyl derivatives (CAS 68649-00-3) and non-sulfonated phosphines (CAS 10177-79-4) face fewer restrictions .
- Perfluorinated analogs are subject to global scrutiny (e.g., EPA PFAS regulations) due to bioaccumulation risks, contrasting with the main compound’s simpler degradation pathway .
Biological Activity
Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- (commonly referred to as a phosphine-sulfonate ligand), has garnered attention in the field of medicinal chemistry and catalysis due to its diverse biological activities and applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phosphine oxide structure with two methoxyphenyl groups attached to the phosphorus atom. This configuration enhances its steric and electronic properties, making it effective as a ligand in transition metal complexes. Its ability to form stable complexes is crucial for its biological activity, particularly in cancer treatment and catalytic reactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzenesulfonic acid exhibit significant anticancer activity across various cancer cell lines. The following table summarizes the IC50 values of some derivatives against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| BS1 | K562 (Leukemia) | 0.172 | 144.51 |
| BS3 | PANC-1 | 0.097 | 97.06 |
| BS4 | U-251 (Brain) | 1.757 | Not specified |
| BS5 | MCF-7 (Breast) | 4.599 | Not specified |
| BS6 | A549 (Lung) | 7.65 | Not specified |
These findings indicate that certain derivatives like BS1 and BS3 are particularly potent, with low IC50 values suggesting high efficacy against cancer cells while maintaining selectivity towards normal cells .
The biological activity of benzenesulfonic acid derivatives is primarily attributed to their ability to induce apoptosis and autophagy in cancer cells. Research indicates that these compounds activate both p53-dependent and independent pathways, leading to cell cycle arrest in the G2/M phase. The activation of proteins such as p62 and GADD44 further corroborates their multitargeted mechanism of action .
Moreover, the interaction of these compounds with transition metals enhances their anticancer properties by facilitating various biochemical reactions that can lead to increased oxidative stress in cancer cells, ultimately promoting cell death .
Case Studies
- Study on K562 Cells : A detailed investigation on the K562 leukemia cell line revealed that treatment with BS1 resulted in significant apoptosis, characterized by increased levels of caspase-3 activation and DNA fragmentation. The study highlighted the compound's potential as a therapeutic agent in leukemia treatment .
- Mechanistic Insights from Phosphine Complexes : Research involving rhodium complexes containing the phosphine-sulfonate ligand demonstrated enhanced catalytic activity in hydroformylation reactions. These findings suggest that the biological activity may extend beyond anticancer effects to include applications in synthetic chemistry .
- Metabolic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of benzenesulfonic acid derivatives showed favorable pharmacokinetic properties, indicating potential for further development as therapeutic agents .
Q & A
Q. What are the recommended methods for synthesizing benzenesulfonic acid derivatives with phosphino substituents?
Synthesis typically involves sulfonation of benzene derivatives followed by phosphorylation. For example, 2-(diphenylphosphino)benzenesulfonic acid analogs are synthesized via nucleophilic substitution or coupling reactions, where the sulfonic acid group is introduced first, followed by phosphine ligand attachment . Key steps include controlling reaction temperature (e.g., 80–120°C) and using catalysts like palladium for cross-coupling. Purification via recrystallization or column chromatography is critical to isolate high-purity products.
Q. How should researchers characterize the structural and electronic properties of this compound?
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm substitution patterns and phosphine coordination .
- X-ray crystallography for resolving bond angles and steric effects of the methoxyphenyl groups.
- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and fragmentation patterns.
- FT-IR to identify sulfonic acid (-SO₃H) and methoxy (-OCH₃) functional groups .
Q. What safety precautions are necessary when handling this compound?
- Respiratory protection : Use fume hoods due to potential respiratory system toxicity .
- Glove compatibility : Nitrile gloves are recommended to prevent dermal exposure.
- Storage : Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of the phosphino group. Classify as WGK 3 (high water hazard) based on analog data .
Advanced Research Questions
Q. How can the catalytic activity of this compound be optimized in cross-coupling reactions?
- Ligand design : Modify the methoxy substituents to tune steric bulk and electron-donating capacity. For example, bulkier groups enhance selectivity in Suzuki-Miyaura couplings.
- Solvent effects : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of the sulfonic acid group.
- Metal coordination studies : Use UV-Vis and cyclic voltammetry to assess interactions with Pd(0)/Pd(II) or other transition metals .
Q. What strategies resolve contradictions in reported spectroscopic data for similar phosphino-sulfonic acid derivatives?
- Controlled replication : Reproduce synthesis under strictly anhydrous conditions to exclude hydrolysis byproducts.
- Advanced analytics : Employ high-resolution NMR (500 MHz+) or 2D-COSY to distinguish overlapping signals.
- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
Q. How does the sulfonic acid group influence the compound’s solubility and reactivity in aqueous-phase catalysis?
- Solubility tests : Measure partition coefficients in water/organic biphasic systems. The sulfonic acid group enhances hydrophilicity, enabling applications in micellar catalysis.
- Acidity studies : Use potentiometric titration to determine pKa values, which affect proton transfer steps in catalytic cycles .
Q. What mechanistic insights exist for its role in photocatalytic reactions?
- Transient absorption spectroscopy : Track electron transfer between the phosphino-metal complex and substrates.
- EPR studies : Detect radical intermediates formed during light-driven reactions.
- Substrate scope analysis : Correlate methoxy group positioning with reaction efficiency for aryl halides or alkenes .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar synthetic routes?
- Impurity interference : Trace moisture or oxygen can deactivate phosphine ligands, reducing yield. Use Schlenk-line techniques for air-sensitive steps.
- Reaction monitoring : Implement in-situ IR or HPLC to identify optimal reaction termination points .
Q. How to address discrepancies in reported metal-binding constants?
- Standardize conditions : Use identical buffer pH, ionic strength, and temperature.
- Competitive binding assays : Compare fluorescence quenching or ITC (isothermal titration calorimetry) data across studies .
Methodological Recommendations
Q. What experimental controls are essential for reproducibility in catalysis studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
